Per977;per-977;per 977

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

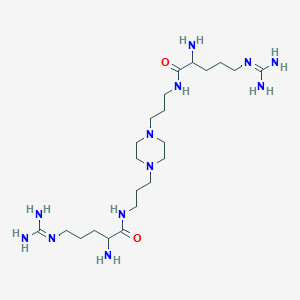

Per977, also known as ciraparantag, is a small, synthetic, water-soluble, cationic molecule. It is primarily known for its role as an anticoagulant reversal agent. This compound is designed to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) through hydrogen bonds and charge-charge interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Per977 is synthesized in a two-step process. The first step involves the coupling of 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) with (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The second step involves deprotection to yield the final product .

Industrial Production Methods: Industrial production methods for Per977 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including coupling reactions and deprotection steps, followed by purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Per977 primarily undergoes noncovalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to anticoagulants through hydrogen bonds and charge-charge interactions .

Common Reagents and Conditions: The synthesis of Per977 involves reagents such as 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) and (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The reaction conditions typically include standard organic synthesis environments with controlled temperatures and solvents .

Major Products Formed: The major product formed from the synthesis of Per977 is the final compound itself, ciraparantag, after the deprotection step .

Scientific Research Applications

Per977 has several scientific research applications, particularly in the field of medicine. It is used as an anticoagulant reversal agent, effectively reversing the effects of various anticoagulants such as unfractionated heparin, low-molecular-weight heparin, and DOACs. This makes it valuable in clinical settings where rapid reversal of anticoagulation is necessary, such as in cases of major bleeding or emergency surgery .

Mechanism of Action

Per977 exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions. This binding neutralizes the anticoagulant activity, thereby reversing the anticoagulation effect. The compound reaches maximum concentration within minutes after intravenous administration and has a short half-life of 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two metabolites, which are then excreted in the urine .

Comparison with Similar Compounds

Similar Compounds:

- Andexanet alfa

- Idarucizumab

- Universal Heparin Reversal Agent (UHRA)

Comparison: Per977 is unique in its ability to bind noncovalently to a wide range of anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and DOACs. In contrast, andexanet alfa and idarucizumab are more specific in their action, targeting specific anticoagulants like factor Xa inhibitors and dabigatran, respectively. UHRA, on the other hand, is designed to reverse all heparin anticoagulants .

Per977’s broad-spectrum activity and rapid onset of action make it a versatile and valuable agent in clinical settings where multiple anticoagulants may be in use .

Properties

Molecular Formula |

C22H48N12O2 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32) |

InChI Key |

HRDUUSCYRPOMSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)

![7-chloro-3-[3-(diethylamino)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14101925.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101930.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101956.png)

![N,N-diethyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14101957.png)

![N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14101960.png)

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101967.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14101971.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101977.png)

![1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101983.png)